Laurendecumallene A
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Overview
Description
Laurendecumallene A is a natural product found in Laurencia decumbens with data available.
Scientific Research Applications
Synthesis and Structural Analysis
Laurendecumallene A, along with other halogenated nonterpenoid C(15)-acetogenins, has been a subject of interest in the field of chemical synthesis. A study by Taylor, Zhang, & Snyder (2020) elaborates on the enantioselective total synthesis of laurendecumallene B, a compound closely related to this compound. This work emphasizes the use of bromenium-induced cyclization/ring-expansion processes for synthesizing complex molecular structures, highlighting the potential for synthetic applications in the realm of organic chemistry.
Natural Product Isolation and Characterization
In the field of natural product chemistry, this compound has been isolated and identified from the marine red alga Laurencia decumbens. The study by Ji, Li, Li, & Wang (2007) provides a detailed spectroscopic analysis for establishing the structure and relative stereochemistry of this compound. This research is significant for understanding the diversity of marine natural products and their potential applications.
Development of Synthetic Methodologies
Research by Yoshimitsu, Inuki, Oishi, Fujii, & Ohno (2013) focuses on the development of synthetic methodologies for constructing the core structure of laurencia oxacycles, including laurendecumallene B. The study demonstrates the use of palladium-catalyzed medium-ring formation from cyclic propargyl carbonate, showcasing advancements in synthetic techniques that could be applicable to this compound and related compounds.
Properties
Molecular Formula |
C15H22Br2O4 |
---|---|
Molecular Weight |
426.14 g/mol |
InChI |
InChI=1S/C15H22Br2O4/c1-2-13-10(17)7-11(18)12(19)8-15-14(21-13)6-9(20-15)4-3-5-16/h4-5,9-15,18-19H,2,6-8H2,1H3/t3?,9-,10+,11-,12-,13-,14-,15-/m1/s1 |
InChI Key |
BYNNASQGMHJTHX-JFPGLQQHSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](C[C@H]([C@@H](C[C@@H]2[C@H](O1)C[C@H](O2)C=C=CBr)O)O)Br |
Canonical SMILES |
CCC1C(CC(C(CC2C(O1)CC(O2)C=C=CBr)O)O)Br |
Synonyms |
4:7,6:13-bisepoxy-9,10-diol-1,12-dibromopentadeca-1,2-diene laurendecumallene A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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